Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate
Description
Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate is a synthetic organic compound featuring a piperidine core substituted with a tert-butyl carbamate group at the 4-position and a 6-aminoisoquinoline moiety at the 1-position. This compound is structurally characterized by:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often used in medicinal chemistry to modulate pharmacokinetic properties.
- Tert-butyl carbamate (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis .
- 6-Aminoisoquinoline: A bicyclic aromatic system with an amino substituent at the 6-position, which may contribute to hydrogen bonding interactions in biological targets.
Properties
IUPAC Name |
tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)22-15-7-10-23(11-8-15)17-16-5-4-14(20)12-13(16)6-9-21-17/h4-6,9,12,15H,7-8,10-11,20H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAXAXMTMCPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor to form the isoquinoline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- CAS Number : 73874-95-0
Its structure features a tert-butyl group attached to a carbamate moiety, which is linked to a piperidine ring substituted with an aminoisoquinoline fragment. This unique arrangement contributes to its biological activity.
Anticancer Activity
A study explored the anticancer potential of derivatives similar to tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate, demonstrating that modifications in the isoquinoline structure could enhance cytotoxicity against various cancer cell lines. The findings indicated that compounds with specific substitutions exhibited improved efficacy in inhibiting tumor growth and angiogenesis .
Inhibition of Kinases
Research into kinase inhibitors has shown that compounds with structural similarities to this compound can effectively inhibit key kinases involved in cancer progression. For instance, inhibitors targeting TGFβ-activated kinase 1 (TAK1) demonstrated promising results in preclinical models, suggesting that this compound could be developed further for therapeutic use against tumors .
Antimicrobial Studies
In vitro assays revealed that this compound displayed significant antimicrobial activity against various bacterial strains, with minimal cytotoxicity towards human cell lines. This property indicates its potential as a lead compound for developing new antibiotics .
Comparative Data Table
Mechanism of Action
The mechanism by which tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aromatic Substituent Effects
- 6-Aminoisoquinoline (Target): The amino group at the 6-position likely enhances hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., cyano in or chloro in ). This could improve target binding affinity in enzyme-active sites.
- Dihydrobenzofuran () : The oxygen-rich, rigid structure may improve blood-brain barrier penetration for CNS targets.
Piperidine Modifications
- Acetylation () : Acetylation of the piperidine nitrogen reduces basicity, which can mitigate off-target interactions with GPCRs or ion channels.
- Sulfonamide and Indole Systems () : The indole-sulfonyl moiety introduces steric bulk and hydrogen-bonding diversity, critical for TG2 inhibition.
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : Chloropyrazine () and dihydrobenzofuran () derivatives exhibit higher logP values, favoring membrane permeability but risking metabolic instability.
- Solubility: The 6-aminoisoquinoline (Target) and 4-cyanopyridine () analogs likely have moderate aqueous solubility due to polar substituents.
- Metabolic Stability : Acetylated piperidine () and dihydrobenzofuran () derivatives are designed to resist cytochrome P450 oxidation.
Biological Activity
Tert-butyl N-[1-(6-aminoisoquinolin-1-yl)piperidin-4-yl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 250.31 g/mol
- CAS Number : 73874-95-0
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties , particularly against Gram-positive bacteria. It exhibits potent activity against drug-resistant strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |
| Staphylococcus epidermidis | Low concentrations effective |
The compound's effectiveness is comparable to that of last-resort antibiotics such as vancomycin and linezolid, making it a promising candidate for further development in treating resistant infections .
The mechanism by which this compound exerts its antimicrobial effects involves:
- Disruption of Bacterial Cell Wall Synthesis : The compound appears to interfere with the synthesis pathways critical for bacterial cell wall integrity.
- Inhibition of Biofilm Formation : It has shown efficacy against biofilm-forming strains, which are notoriously difficult to treat due to their protective environments.
- Selective Toxicity : Notably, the compound exhibits selectivity for bacterial cells over mammalian cells, minimizing potential side effects in human tissues .
Study on Drug Resistance
A significant study evaluated the compound against various strains of resistant bacteria. The results indicated that it not only inhibited growth but also demonstrated bactericidal properties at concentrations that were non-toxic to human fibroblast cell lines (BJ fibroblasts). This selectivity is crucial for developing new therapeutic agents that minimize adverse effects .
In Vitro Pharmacological Screening
Further pharmacological screening involved testing the compound's ability to inhibit NLRP3 inflammasome activity, which is implicated in various inflammatory diseases. In differentiated THP-1 cells, the compound effectively reduced IL-1β release and pyroptotic cell death when activated by ATP, indicating its potential role in modulating inflammatory responses .
Q & A
Q. Table 1: Key Analytical Parameters for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
